Tricyclohexylphosphine sulfide
Description
Significance of Organophosphorus Chalcogenides in Contemporary Chemistry
Organophosphorus chalcogenides are a class of compounds characterized by a phosphorus atom double-bonded to a chalcogen (oxygen, sulfur, selenium, or tellurium) and single-bonded to organic groups. researchgate.netrsc.org These compounds are integral to modern chemistry due to their diverse applications. They serve as crucial ligands in transition metal catalysis, influencing the activity and selectivity of catalytic processes. jst.go.jpmdpi.com Furthermore, they are employed in organocatalysis, act as sulfurization agents, and are explored as molecular units in electronic devices. jst.go.jp The continuous development in organophosphorus chemistry underscores its importance in creating biologically active compounds and environmentally friendly synthetic methods. mdpi.com
The Unique Role of Tricyclohexylphosphine (B42057) Sulfide (B99878) (PCy3S) within Sterically Hindered Phosphine (B1218219) Chalcogenides
Within the family of organophosphorus chalcogenides, sterically hindered phosphine chalcogenides, such as tricyclohexylphosphine sulfide, play a special role. The bulky cyclohexyl groups surrounding the phosphorus atom create significant steric hindrance, a property that can be advantageous in stabilizing reactive intermediates and influencing the stereochemical outcome of reactions. surfacesciencewestern.comru.nl PCy3S is the sulfur-containing analog of tricyclohexylphosphine (PCy3), a well-known bulky and electron-rich phosphine ligand used in catalysis. wikipedia.org The presence of the sulfur atom modifies the electronic properties of the phosphorus center, making PCy3S a distinct and valuable tool for chemists. surfacesciencewestern.com
Historical Context and Evolution of Research on this compound
The study of organosulfur compounds has a rich history dating back to the nineteenth century. researchgate.net The synthesis of phosphine sulfides, including PCy3S, is typically achieved through the straightforward reaction of the corresponding tertiary phosphine with elemental sulfur. wikipedia.orgmdpi.com Early research on tricyclohexylphosphine and its derivatives was driven by their application as ligands in organometallic chemistry, particularly in catalysts for hydrogenation and olefin metathesis, such as Crabtree's and Grubbs' catalysts. wikipedia.orgchemicalbook.comchemdad.com Over time, the focus has expanded to include the chalcogenide derivatives, with researchers exploring the unique reactivity and coordination chemistry of compounds like PCy3S. researchgate.netresearchgate.net
Current Research Landscape and Future Directions for PCy3S
Current research on this compound and related compounds continues to expand into new frontiers. Recent studies have explored their synthesis and reactivity, including their use in the preparation of other organophosphorus compounds and their role in various catalytic reactions. jst.go.jprsc.org For instance, phosphine sulfides have been investigated in the context of hydrophosphorylation reactions. surfacesciencewestern.com There is also growing interest in the coordination chemistry of phosphine chalcogenides with a wide range of metals, which is crucial for developing new catalysts and materials. researchgate.net Future research is likely to focus on harnessing the unique steric and electronic properties of PCy3S to design more efficient and selective catalysts, develop novel materials with tailored properties, and explore its potential in emerging fields such as sustainable chemistry. barnesandnoble.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C18H33PS | guidechem.comnih.gov |
| Molar Mass | 312.49 g/mol | guidechem.com |
| Appearance | White solid | wikipedia.org |
| CAS Number | 42201-98-9 | guidechem.comchemicalbook.com |
| Abbreviation | PCy3S |
Interactive Data Table: Synthesis of this compound
| Reactants | Product | Method | Reference |
| Tricyclohexylphosphine (PCy3), Elemental Sulfur (S8) | This compound (PCy3S) | Direct reaction | wikipedia.orgmdpi.com |
| Triphenylphosphine (B44618) oxide | Tricyclohexylphosphine oxide (intermediate), then Tricyclohexylphosphine | Reduction | google.com |
Structure
3D Structure
Properties
IUPAC Name |
tricyclohexyl(sulfanylidene)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33PS/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCEHZOEDMYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=S)(C2CCCCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343589 | |
| Record name | Tricyclohexylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42201-98-9 | |
| Record name | Tricyclohexylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tricyclohexylphosphine Sulfide
Direct Sulfurization Approaches
The most straightforward methods for the synthesis of tricyclohexylphosphine (B42057) sulfide (B99878) involve the direct addition of a sulfur atom to tricyclohexylphosphine.
The reaction between tricyclohexylphosphine (PCy₃) and elemental sulfur (S₈) is a well-established and direct method for preparing tricyclohexylphosphine sulfide (PCy₃S). thieme-connect.de This process involves the addition of a benzene (B151609) solution of the trialkylphosphine to a suspension of powdered sulfur in benzene. thieme-connect.de The mixture is then stirred, and any unreacted sulfur is removed by filtration to yield the desired trialkylphosphine sulfide in high yield. thieme-connect.de
Recent studies have shown that this reaction can be significantly accelerated. For instance, the reaction of triphenylphosphine (B44618) with a stoichiometric amount of elemental sulfur proceeds very rapidly, often in under a minute at room temperature, when a sufficient amount of solvent is used. mdpi.com This suggests that similar rapid synthesis may be achievable for this compound under optimized conditions. The direct reaction of phosphines with elemental sulfur is a common strategy for the synthesis of compounds containing P=S bonds. researchgate.net
Interestingly, microbial systems have also been shown to facilitate the formation of this compound from tricyclohexylphosphine. nih.gov In a study using E. coli cultures supplemented with L-cysteine, a 91% yield of this compound was observed. nih.gov This biotransformation is believed to occur through the interaction of the phosphine (B1218219) with microbially derived sulfane sulfurs. nih.gov
Sulfur-atom transfer reactions provide an alternative to the use of elemental sulfur for the synthesis of this compound. These reactions utilize reagents that can donate a sulfur atom to a phosphine. While specific examples detailing the use of tetrabutylammonium (B224687) thiocyanate (B1210189) for the synthesis of this compound are not prevalent in the reviewed literature, the general principle of sulfur-atom transfer is well-documented for other phosphines and sulfur sources.
For instance, more reactive monomeric thiophosphonium species have been developed that can transfer sulfur atoms to both carbonyl and phosphorus compounds under mild conditions. chemistryviews.org These reagents are seen as more reactive alternatives to traditional sulfurizing agents like Lawesson's reagent. chemistryviews.org Additionally, catalytic systems have been developed for sulfur atom transfer reactions. For example, a nickel(II) complex with a terminal SH group can catalytically transfer a sulfur atom to triphenylphosphine to produce triphenylphosphine sulfide. rsc.org The development of such catalytic systems could offer more efficient and controlled routes to this compound.
Routes Involving Phosphine Oxide Intermediates
An alternative synthetic pathway to this compound involves the initial formation of tricyclohexylphosphine oxide, which is then converted to the target sulfide.
Tricyclohexylphosphine oxide is commonly synthesized through the hydrogenation of triphenylphosphine oxide. This process typically involves reacting triphenylphosphine oxide with hydrogen gas in the presence of a catalyst. google.comgoogle.com Various catalysts can be employed, including Ru/C, Rh/C, and Pd/Al₂O₃. google.comgoogle.com The reaction is generally carried out in an autoclave under elevated temperature (180-220 °C) and pressure (6.0-10 MPa). google.comgoogle.com The choice of catalyst and solvent, such as cyclohexane, dioxane, or THF, can influence the reaction conditions and outcome. google.com For example, using a rhodium(III) oxide/platinum(IV) oxide catalyst in ethanol/ethyl acetate (B1210297) allows the hydrogenation to proceed at 0.5–3.0 MPa of hydrogen pressure over 48–72 hours, yielding tricyclohexylphosphine oxide in good yields (73–95%). thieme-connect.de
| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reference |
|---|---|---|---|---|
| Ru/C | Cyclohexane | 200 | 8.0 | google.com |
| Rh/C | Dioxane | 190 | 10.0 | google.com |
| Pd/Al₂O₃ | THF | 180 | 6.0 | google.com |
| Rh₂(O)/PtO₂ | Ethanol/Ethyl Acetate | Not Specified | 0.5-3.0 | thieme-connect.de |
Once tricyclohexylphosphine oxide is obtained, it must be reduced to tricyclohexylphosphine before it can be sulfurized. A common method for this reduction is the use of a KBH₄-AlCl₃ system. google.comgoogle.com The tricyclohexylphosphine oxide solution is added to a mixture of potassium borohydride (B1222165) and aluminum trichloride (B1173362) in a solvent like ether, and the reaction is typically stirred overnight at reflux. google.com Other reducing agents, such as diisobutylaluminum hydride (DIBAL-H), have also been investigated for the reduction of tertiary phosphine oxides. organic-chemistry.org
Following the reduction to tricyclohexylphosphine, the subsequent sulfurization step would proceed as described in the direct sulfurization approaches (Section 2.1.1).
| Reducing Agent | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|
| KBH₄-AlCl₃ | Ether | Reflux overnight | Tricyclohexylphosphine | google.comgoogle.com |
| DIBAL-H | Hindered aliphatic ethers (e.g., MTBE) | Ambient temperature | Tricyclohexylphosphine | organic-chemistry.org |
Advanced Synthetic Techniques (e.g., Mechanochemical Synthesis)
Mechanochemical methods, which involve the use of mechanical force to induce chemical reactions, are emerging as a green and efficient alternative for organic synthesis. researchgate.netbeilstein-journals.org These solvent-free or low-solvent techniques can lead to shorter reaction times, higher yields, and reduced waste. researchgate.netcardiff.ac.uk
While specific literature detailing the mechanochemical synthesis of this compound is not abundant, the successful application of ball-milling to the synthesis of triphenylphosphine sulfide from triphenylphosphine and sulfur at room temperature suggests its potential applicability. mdpi.com Mechanochemistry has been successfully employed for various C-S bond-forming reactions, highlighting its promise for the synthesis of phosphine sulfides. cardiff.ac.uk The development of mechanochemical protocols for the synthesis of this compound could offer a more sustainable and efficient manufacturing process.
Advanced Spectroscopic and Structural Characterization of Tricyclohexylphosphine Sulfide
High-Resolution Spectroscopic Techniques
A suite of high-resolution spectroscopic methods is employed to define the molecular identity and electronic environment of tricyclohexylphosphine (B42057) sulfide (B99878).
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P, ¹H, and ¹³C Chemical Shift Analysis for Bonding and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of tricyclohexylphosphine sulfide in solution. Analysis of ³¹P, ¹H, and ¹³C nuclei provides detailed information about the local chemical environment, connectivity, and bonding within the molecule.
The ³¹P NMR spectrum is particularly informative for phosphorus-containing compounds. For this compound in deuterated chloroform (B151607) (CDCl₃), the phosphorus nucleus exhibits a single resonance at approximately δ 62.03 ppm . researchgate.net This downfield chemical shift is characteristic of a pentavalent phosphorus atom in a phosphine (B1218219) sulfide, clearly distinguishing it from its precursor, tricyclohexylphosphine (δ ≈ 10 ppm), and the corresponding phosphine oxide (δ ≈ 47 ppm). researchgate.net The significant deshielding of the phosphorus nucleus is a direct consequence of the electron-withdrawing nature of the sulfur atom and the specific geometry around the P=S bond.
The ¹H NMR spectrum reveals the signals corresponding to the protons of the three cyclohexyl rings. Due to the complex chair conformations and the coupling with the phosphorus atom, the proton signals appear as a series of overlapping multiplets in the upfield region, typically between δ 1.18 and δ 2.56 ppm . researchgate.net
The ¹³C NMR spectrum provides insight into the carbon framework of the cyclohexyl rings. The carbon atoms directly bonded to the phosphorus (C1) show a characteristic doublet due to one-bond phosphorus-carbon coupling (¹J_PC). For this compound, this C1 carbon appears at approximately δ 36.9 ppm with a large coupling constant of J = 51.5 Hz . researchgate.net The other cyclohexyl carbons (C2, C3, C4) resonate further upfield and also exhibit smaller P-C coupling constants, reflecting their greater distance from the phosphorus center. researchgate.net This coupling information is invaluable for confirming the direct P-C bonds.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ³¹P | 62.03 | - | P=S |
| ¹H | 2.56 – 1.18 | - (Multiplets) | Cyclohexyl protons |
| ¹³C | 36.9 | d, J = 51.5 | C1 (ipso-carbon) |
| 27.0 | d, J = 12.3 | C2, C3, C4 (other ring carbons) | |
| 26.0 | d, J = 1.6 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of the P=S Bond
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly sensitive to the nature of chemical bonds, making them ideal for studying the phosphorus-sulfur double bond (P=S). IR spectroscopy measures the absorption of infrared light by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. illinois.eduresearchgate.net
Mass Spectrometry for Molecular Composition Confirmation
Mass spectrometry is an essential analytical technique for the precise determination of a molecule's mass, which serves to confirm its elemental composition. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is particularly powerful.
For this compound, ESI-HRMS analysis provides definitive confirmation of its molecular formula, C₁₈H₃₃PS. The experimentally observed mass for the protonated molecule, [M+H]⁺, was found to be 313.2115 m/z . This value is in excellent agreement with the calculated theoretical mass of 313.2113 m/z , confirming the molecular composition with a high degree of accuracy. researchgate.net This correspondence between the experimental and calculated mass validates the identity of the synthesized compound.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and conformational details.
Crystal Structure Determination and Conformational Analysis of PCy₃S
Studies have revealed that this compound can crystallize in at least two different forms, a phenomenon known as polymorphism. An orthorhombic form crystallizes in the space group Pnma, while a triclinic polymorph crystallizes in the space group P-1.
In the orthorhombic structure, the molecule possesses mirror symmetry. A key structural feature across both polymorphs is the conformation of the three cyclohexyl rings. In all determined structures, the rings adopt a stable chair conformation . This conformation minimizes steric strain within the bulky cyclohexyl groups. While there are minor conformational differences in the orientation of the rings between the two polymorphs, these are not considered chemically significant.
Analysis of P=S Bond Lengths and Phosphine Geometry
The geometry around the central phosphorus atom in this compound is approximately tetrahedral, as expected. X-ray diffraction analysis provides precise measurements of the key bond lengths and angles that define this geometry.
Of particular interest is the phosphorus-sulfur bond length. In the orthorhombic crystal structure, the P=S bond length is 1.966(2) Å . This is notably one of the longer P=S bonds reported for a phosphine sulfide, which may be influenced by the steric bulk and electronic properties of the cyclohexyl groups. The average P-C bond distance is 1.838(2) Å , and the bond angles around the phosphorus atom vary from 105.4° to 113.2° , deviating slightly from the ideal tetrahedral angle of 109.5° due to the steric requirements of the large cyclohexyl substituents and the P=S double bond.
Thermal Analysis for Stability Investigations (e.g., Thermogravimetric Analysis)
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of a compound by measuring changes in its mass as a function of temperature in a controlled atmosphere. etamu.edumarquette.eduacs.org This analysis provides critical data on decomposition temperatures, the presence of volatile components, and the amount of residual material after degradation. rsc.org The onset temperature of weight loss in a TGA thermogram is a key indicator of a material's thermal stability. researchgate.net
In the context of phosphine sulfides, TGA is used to assess their stability, which is particularly important when these compounds are used as ligands or capping agents in high-temperature applications, such as the synthesis of nanomaterials. For instance, studies on various phosphine sulfide-based materials show decomposition starting at temperatures above 200°C. researchgate.net Research on nanocrystalline silver chalcogenides (Ag2E, where E=S, Se, or Te) utilized TGA to study the thermal stability of nanoparticles passivated with different phosphine sulfide molecules, including this compound (PCy₃S). bhu.ac.in While the study confirmed the use of TGA for this purpose, specific decomposition data for the this compound-passivated particles was not detailed in the referenced literature. researchgate.netbhu.ac.in General studies on related polymeric phosphonic acids show that degradation can occur in multiple stages, with initial mass loss due to moisture followed by structural decomposition at higher temperatures. marquette.edu
Characterization of Phosphine Sulfide-Modified Nanomaterials (e.g., PXRD, EDX, HRTEM)
The functionalization of nanomaterials with ligands like this compound is a key strategy to control their growth, stability, and surface chemistry. rsc.org A suite of advanced characterization techniques is essential to confirm the successful modification and to understand the structural and compositional properties of the resulting nanomaterials. bhu.ac.in
Powder X-ray Diffraction (PXRD) is a fundamental technique used to determine the crystalline structure, phase purity, and average crystallite size of nanomaterials. bhu.ac.in In studies of nanoparticles capped with phosphine sulfides, PXRD patterns are used to identify the core material's crystal phase (e.g., zinc blende or wurtzite). etamu.eduresearchgate.net The characteristic broadening of diffraction peaks in the PXRD pattern is an expected feature for quantum dots and other nanoparticles, which can be used to estimate the crystallite size via the Scherrer equation. bhu.ac.in For instance, in the synthesis of lead sulfide (PbS) quantum dots, the XRD patterns confirm the herzenbergite-type crystal structure. sigmaaldrich.comstrem.com When nanoparticles are surface-modified, PXRD can confirm that the core crystalline structure remains intact after ligand attachment. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDX) , typically coupled with electron microscopy, provides elemental analysis of the nanomaterials. guidechem.com This technique is invaluable for confirming the composition of the core nanoparticle and verifying the presence of the modifying ligand. For phosphine sulfide-modified nanomaterials, EDX spectra would be used to detect the presence of sulfur and phosphorus, providing direct evidence of the ligand's attachment to the nanoparticle surface. guidechem.com EDX can also be used for elemental mapping to visualize the spatial distribution of these elements across the nanomaterial sample.
High-Resolution Transmission Electron Microscopy (HRTEM) offers direct visualization of nanoparticles, providing detailed information about their size, shape, morphology, and degree of aggregation. At high magnification, HRTEM can resolve the atomic lattice planes of individual crystalline nanoparticles, allowing for direct measurement of interplanar spacings and confirmation of the crystal structure identified by PXRD. For example, HRTEM studies on CdSe quantum dots have been used to observe the crystalline quality and structure, with Fast Fourier Transform (FFT) of the images confirming high crystallinity even when diffraction patterns are weak. researchgate.net In the case of phosphine sulfide-modified nanoparticles, HRTEM would be used to assess how the ligand affects the final morphology and to ensure the particles are well-dispersed and structurally sound after functionalization.
A summary of these characterization techniques and their applications for phosphine sulfide-modified nanomaterials is presented in the table below.
| Technique | Information Obtained | Relevance to this compound-Modified Nanomaterials |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Crystal structure, phase identification, average crystallite size. bhu.ac.in | Confirms the crystalline phase of the core nanoparticle material and that the core structure is preserved after surface modification with this compound. |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and distribution. | Verifies the presence of sulfur (S) and phosphorus (P) on the nanoparticle, confirming successful attachment of the this compound ligand. |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Particle size, shape, morphology, and atomic lattice imaging. | Provides direct visual evidence of the nanoparticle dimensions, morphology, and crystallinity after functionalization. Allows for the inspection of the nanoparticle surface and ligand shell. |
Computational and Theoretical Investigations of Tricyclohexylphosphine Sulfide
Quantum Chemical Studies on Electronic Structure
Quantum chemical studies offer a microscopic view of the electronic landscape within a molecule. For tricyclohexylphosphine (B42057) sulfide (B99878), these investigations focus on the nature of its chemical bonds and the distribution of electrons, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to investigate the bonding properties of molecules with a high degree of accuracy. nih.govarxiv.org These methods have been applied to various organophosphorus compounds to understand their structure and bonding. rsc.orgmit.edu In the case of tricyclohexylphosphine sulfide, such calculations are crucial for characterizing the phosphorus-sulfur (P=S) bond and the influence of the bulky cyclohexyl groups.
Ab initio Self-Consistent Field (SCF) molecular orbital calculations on related phosphine (B1218219) sulfides, such as PF₃S, have been used to investigate the nature of the bonding and the role of d orbitals on the phosphorus and sulfur atoms. rsc.org For compounds with bonds between second-row elements, like the Si-S bond, calculations have indicated the presence of multiple bonding, a feature that is also relevant to the P=S bond in PCy₃S. mit.edu
Table 1: Representative Calculated Bonding Parameters for Phosphine Sulfides
| Parameter | Calculated Value | Method/Basis Set | Reference |
| P-S Bond Length (Å) in IPrNP(S)N₃[NP(H)Cy₂] | 1.975 (avg) | DFT/B3LYP | surfacesciencewestern.com |
| Si-S Bond Length (Å) in [TBA]₂[S=SiCl₃] | 1.9756(14) | X-ray | mit.edu |
| Si-S Bond Length (Å) in [S=SiCl₃]⁻ | 1.984 | MP2/aug-cc-pVTZ | mit.edu |
| P-S Bond Length (Å) in 5Cy | 1.9611(4) | X-ray | surfacesciencewestern.com |
This table presents data for related compounds to illustrate the typical results obtained from computational and experimental studies on P=S and analogous bonds.
The bulky tricyclohexylphosphine (PCy₃) ligand is known for its large cone angle (170°) and high basicity (pKa = 9.7), which are properties that significantly influence the compounds it forms. wikipedia.orgru.nl DFT and ab initio calculations can quantify the electronic effects of the cyclohexyl groups on the P=S bond, such as inductive effects and steric hindrance.
Molecular Orbital (MO) analysis provides a detailed picture of the distribution of electrons within a molecule and the nature of the bonding interactions. roaldhoffmann.com By examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), one can gain insights into the molecule's reactivity. researchgate.net
For this compound, MO analysis helps to understand the electronic structure of the P=S bond. The bonding can be described in terms of a σ-bond and a π-bond. The analysis would reveal the contributions of the phosphorus and sulfur atomic orbitals to these molecular orbitals. The electron density distribution, which can be visualized through these calculations, shows how the electrons are shared between the phosphorus and sulfur atoms and the extent of polarization in the P=S bond. escholarship.org
The analysis of molecular orbitals is also crucial in understanding the interaction of PCy₃S as a ligand with metal centers. The HOMO and LUMO energies and their spatial distribution determine the ligand's ability to act as a σ-donor and a π-acceptor. roaldhoffmann.com
Theoretical Modeling of Reaction Mechanisms
Theoretical modeling is a powerful approach to investigate the step-by-step pathways of chemical reactions. acs.org For reactions involving this compound, computational studies can elucidate mechanisms, identify transition states, and calculate activation energies, providing a comprehensive understanding of the reaction kinetics and thermodynamics.
The formation of this compound from tricyclohexylphosphine and a sulfur source, typically elemental sulfur (S₈), is a common reaction. Computational studies, particularly using DFT, have provided detailed mechanistic insights into this sulfurization process. researchgate.net
The reaction is proposed to initiate with a nucleophilic attack of the phosphine on the S₈ ring, leading to the formation of a zwitterionic intermediate. mdpi.com Subsequent intramolecular or intermolecular steps involving other phosphine molecules lead to the cleavage of the sulfur-sulfur bonds and the eventual formation of the phosphine sulfide. researchgate.net
DFT calculations have been employed to map out the potential energy surface for the reaction of phosphines with elemental sulfur and polysulfides. researchgate.net These studies have evaluated different proposed mechanisms, such as the Foss-Bartlett hypothesis, and have identified the most likely reaction pathways. researchgate.net The calculations reveal that for the reaction of phosphines with S₈, the process involves a series of nucleophilic attacks, with the formation of polysulfide intermediates. researchgate.net Unimolecular decomposition pathways, including cyclization, are often found to have the lowest activation barriers for these intermediates. researchgate.net
Table 2: Calculated Free Energies of Activation for Phosphine-Sulfur Reactions
| Reaction Step | Activation Free Energy (kcal/mol) | Computational Method | Reference |
| Nucleophilic attack of PMe₃ on S₈ | 15.9 | ωB97X-D/aug-cc-pV(T+d)Z/SMD(MeCN) | researchgate.net |
| Pericyclic elimination of (bpy)Ni=S | 45 | DFT | acs.org |
| Concerted substitution of C-I by methyl radical | 19.9 | DFT | acs.org |
This table includes data from related computational studies to illustrate the type of energetic information obtained for reaction pathways.
These computational investigations provide a detailed, atomistic view of the sulfur transfer process, which is often difficult to probe experimentally due to the transient nature of the intermediates. researchgate.net
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of reactions where this compound or related phosphine sulfides act as ligands. nih.govresearchgate.net PCy₃S can be used as a ligand in transition metal catalysis, and theoretical modeling can help in understanding and predicting the outcomes of these catalytic reactions. acs.orgresearchgate.net
For instance, in palladium-catalyzed allylic alkylations, computer modeling has been used to corroborate the observed regio- and enantioselectivity when using P-chirogenic phosphine-sulfide ligands. acs.orgresearchgate.net These models can explain the origin of enantioselectivity by analyzing the interactions of the catalyst-substrate complex with the incoming nucleophile. researchgate.net
The reactivity of a molecule can be predicted by analyzing various computed parameters. For example, the average local ionization energy (ALIE) can be used to predict the most reactive sites for electrophilic or free radical attack. nih.gov While this is more commonly applied to other classes of molecules, similar principles can be applied to understand the reactivity of the P=S bond or the cyclohexyl rings in PCy₃S.
Furthermore, machine learning models trained on quantum mechanical data are emerging as tools for predicting chemical properties like nucleophilicity and electrophilicity, which are key to understanding reactivity. chemrxiv.org Such approaches could be applied to PCy₃S to predict its behavior in various chemical transformations.
Computational Design and Prediction of Ligand Properties
Computational methods are increasingly used not only to understand existing molecules but also to design new ones with desired properties. wikipedia.orgnih.gov In the context of this compound, computational design can be used to modify its structure to tune its properties as a ligand for specific applications.
The design of new ligands often involves modifying the substituents on the phosphorus atom to alter the ligand's electronic and steric properties. jst.go.jp For example, by replacing the cyclohexyl groups with other alkyl or aryl groups, one can modulate the ligand's cone angle and its electron-donating ability. Computational tools can predict how these changes will affect the ligand's properties before they are synthesized in the lab. jstar-research.com
One area where computational design has been successful is in the development of ligands with high affinity and selectivity for specific metal ions. For example, phosphine sulfide-stabilized phosphine donors have been designed to achieve sub-zeptomolar dissociation constants for Cu(I). nih.gov Computational studies, in conjunction with X-ray crystallography, can reveal how the ligand's structure is preorganized to bind the metal ion with high affinity. nih.gov
The prediction of ligand properties such as binding affinity is a major goal of computational chemistry in drug design and catalysis. nih.gov Various computational approaches, from molecular docking to more rigorous free energy calculations, can be used to estimate the strength of the interaction between a ligand like PCy₃S and a metal center. These predictions can guide the selection of the most promising ligand candidates for a particular catalytic reaction.
Simulation of Spectroscopic Signatures and Comparison with Experimental Data
The synergy between computational modeling and experimental spectroscopy provides a powerful framework for the detailed structural and electronic characterization of molecules like this compound. Theoretical calculations, primarily employing Density Functional Theory (DFT), allow for the prediction of spectroscopic signatures such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). Comparing these simulated spectra with experimentally obtained data enables the validation of theoretical models, aids in the assignment of complex spectral features, and offers deeper insights into the molecule's properties.
Computational Approaches to Spectroscopic Simulation
The accurate simulation of spectroscopic properties for organophosphorus compounds is a well-established field of computational chemistry. For this compound, such simulations would typically commence with a geometry optimization of the molecule's ground state. Methodologies like DFT are favored for their balance of computational cost and accuracy. beilstein-journals.org
For predicting vibrational spectra (IR and Raman) , a frequency calculation is performed on the optimized geometry. Common theoretical levels for this purpose include the B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p). libretexts.org It is a standard and necessary practice to apply a scaling factor to the computed harmonic frequencies to correct for systematic errors arising from the harmonic approximation and incomplete treatment of electron correlation. libretexts.org This allows for a more direct comparison with experimental anharmonic frequencies.
For ³¹P NMR spectra , the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors. researchgate.net The calculated shielding constant of the target molecule is then referenced against the shielding constant of a standard, typically 85% H₃PO₄, calculated at the same level of theory to yield the chemical shift (δ). beilstein-journals.org Achieving high accuracy in ³¹P NMR chemical shift prediction can be challenging and is sensitive to the choice of functional and basis set. beilstein-journals.orgtamu.edu
Comparison with Experimental Data
A direct comparison between simulated and experimental spectra is crucial for validating the computational model and for the accurate assignment of spectral bands.
Vibrational Spectroscopy (IR and Raman)
The key vibrational mode for this compound is the P=S stretch. Experimental studies on a variety of triorganophosphine sulfides place the P=S stretching frequency in a broad range, generally between 600 cm⁻¹ and 840 cm⁻¹. researchgate.netunam.mx For the closely related triphenylphosphine (B44618) sulfide, this vibration is observed experimentally at 637 cm⁻¹. unam.mx Computational DFT calculations would be expected to predict this fundamental P=S stretching frequency. Other significant vibrations include the P-C symmetric and asymmetric stretches and the various modes associated with the cyclohexyl rings.
The table below presents a hypothetical comparison between expected experimental frequencies for key vibrational modes of this compound and the nature of the data that would be obtained from a typical DFT calculation.
| Vibrational Mode | Typical Experimental Frequency Range (cm⁻¹) | Typical Calculated Frequency (Scaled, cm⁻¹) | Spectroscopic Activity |
|---|---|---|---|
| P=S Stretch | 600 - 700 | Calculated Value | IR & Raman |
| P-C₃ Symmetric Stretch | 650 - 750 | Calculated Value | Raman (strong) |
| Cyclohexyl Ring Vibrations | 800 - 1450 | Multiple Calculated Values | IR & Raman |
| C-H Stretches (Cyclohexyl) | 2850 - 2950 | Multiple Calculated Values | IR & Raman (strong) |
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom. Oxidation of a phosphine to its corresponding sulfide results in a significant downfield shift. For instance, the experimental ³¹P NMR chemical shift for tricyclohexylphosphine is approximately 9.95 ppm, while its oxide is found at 47.3 ppm. magritek.com The chemical shift for this compound is expected to lie within the typical range for trialkylphosphine sulfides.
Computational models using the GIAO method can predict these chemical shifts. The accuracy of the prediction depends heavily on the level of theory and whether solvent effects are included. researchgate.net A comparative analysis provides a rigorous test of the theoretical model's ability to describe the electronic structure around the phosphorus center.
The following table compares the known experimental ³¹P NMR chemical shifts of tricyclohexylphosphine and its oxide with the expected experimental range for the sulfide and indicates the role of computational chemistry in predicting this value.
| Compound | Experimental ³¹P Chemical Shift (δ, ppm) | Computationally Predicted ³¹P Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|---|
| Tricyclohexylphosphine | ~9.95 magritek.com | Calculated Value | 85% H₃PO₄ |
| This compound | Expected in 40-60 range | Calculated Value | 85% H₃PO₄ |
| Tricyclohexylphosphine Oxide | ~47.3 magritek.com | Calculated Value | 85% H₃PO₄ |
Reaction Mechanisms and Pathways Involving Tricyclohexylphosphine Sulfide
Fundamental Reaction Pathways for P=S Bond Formation and Cleavage
The formation of the phosphorus-sulfur double bond (P=S) in tricyclohexylphosphine (B42057) sulfide (B99878) (PCy3S) and related phosphine (B1218219) sulfides occurs through several key pathways. The most direct method involves the reaction of the parent phosphine, tricyclohexylphosphine (PCy3), with elemental sulfur. This reaction is a common method for preparing phosphine sulfides.
Another significant pathway for P=S bond formation is the interaction of phosphines with sulfur-containing compounds, such as disulfides. Mechanistic studies have shown that the reaction of a tertiary phosphine with a disulfide proceeds via nucleophilic attack of the phosphorus atom on the sulfur-sulfur bond. nih.govumaine.edu This attack leads to the formation of a thiophosphonium cationic intermediate ([R'SPR3]⁺). nih.govumaine.edu In the presence of water, this intermediate is typically hydrolyzed to produce a phosphine oxide and a thiol. umaine.edumdpi.com However, in anhydrous conditions, this intermediate is a key species in reversible disulfide exchange reactions. rsc.org
The cleavage of the P=S bond is effectively the reverse of its formation. A notable example of a reaction involving this cleavage is the desulfurization of organic polysulfides. Tertiary phosphines can be used to selectively abstract a sulfur atom from a trisulfide, yielding a disulfide and the corresponding phosphine sulfide. osti.gov The selectivity of central versus terminal sulfur atom removal can be influenced by the structure of the phosphine and the polarity of the solvent. osti.gov This process demonstrates a practical application of P=S bond formation as a driving force for the cleavage of sulfur-sulfur bonds in other molecules. osti.govacs.org
Mechanistic Role of PCy3S in Catalytic Cycles
The direct mechanistic role of tricyclohexylphosphine sulfide (PCy3S) within a catalytic cycle is not as a primary ligand but rather as a product resulting from the interaction of the active ligand, tricyclohexylphosphine (PCy3), with sulfur-containing substrates or a sulfur-poisoned catalyst. The influential role in catalysis is predominantly attributed to the parent phosphine, PCy3, which is a bulky and strongly electron-donating ligand. wikipedia.orgprochemonline.com
Catalysts, particularly those based on palladium, are susceptible to poisoning by sulfur compounds, which deactivate the catalyst by forming stable metal sulfides on the active surface. rsc.orgresearchgate.net Research has shown that phosphines can act as "antidotes" to regenerate these sulfur-poisoned catalysts. For instance, triphenylphosphine (B44618) (TPP), an analogue of PCy3, can reactivate a sulfur-poisoned Pd/C catalyst. researchgate.net The proposed mechanism involves the phosphine reducing the deactivated palladium sulfide layer, thereby forming a phosphine sulfide (like PCy3S) and exposing the highly active metallic palladium sites required for catalysis. researchgate.net In this context, the P=S bond is formed as part of the catalyst regeneration process. The activation of this bond would refer to the subsequent removal of the sulfur from the phosphine to regenerate the phosphine itself, allowing it to participate in further regeneration cycles, although this secondary step is less commonly detailed.
Oxidative addition and reductive elimination are fundamental steps in many catalytic cycles, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. wikipedia.org The electronic and steric properties of the ligands coordinated to the metal center critically influence the rates of these steps. inorgchemres.org Tricyclohexylphosphine (PCy3) is a highly effective ligand in this regard due to its strong electron-donating nature and large steric bulk (cone angle of 170°). wikipedia.orgchemicalbook.com
The electron-donating character of PCy3 increases the electron density on the metal center, which generally accelerates the rate of the oxidative addition step, where the metal is oxidized. prochemonline.cominorgchemres.org Conversely, the steric bulk can influence both oxidative addition and the subsequent reductive elimination step, where the final product is released from the metal center. nih.gov this compound (PCy3S) is not typically considered an active ligand in these catalytic cycles. Instead, it is the byproduct formed when the PCy3 ligand reacts with a sulfur source. Its presence in the reaction mixture is a consequence of a side reaction or a process like catalyst regeneration, rather than a species that actively modulates the oxidative addition or reductive elimination steps.
Disulfide Metathesis Reactions Catalyzed by Tricyclohexylphosphine or its Derivatives
Tricyclohexylphosphine and other tertiary phosphines are effective catalysts for disulfide metathesis, a reversible exchange process between two different disulfide molecules. rsc.org This reaction is valuable in dynamic combinatorial chemistry and for modifying biological systems. rsc.org The catalytic cycle is initiated by the nucleophilic attack of the phosphine on a disulfide bond, leading to the formation of a thiophosphonium cation and a thiolate anion. nih.govrsc.org This intermediate can then react with a different thiolate or disulfide, leading to the exchange of sulfur partners and regeneration of the phosphine catalyst. rsc.org
Kinetic studies have shown that the rate-determining step is the initial nucleophilic attack of the phosphine on the disulfide. rsc.org While this process can lead to irreversible desulfurization under certain conditions (particularly in the presence of water), in anhydrous environments, it facilitates a clean and reversible metathesis. umaine.edursc.org Tricyclohexylphosphine has been shown to be an effective catalyst for this transformation, enabling the exchange to reach equilibrium relatively quickly. rsc.org
| Catalyst (2.5 mol%) | Time to Equilibrium | Mixed Disulfide Yield at Equilibrium |
|---|---|---|
| Trimethylphosphine (PMe3) | < 5 min | 51% |
| Tricyclohexylphosphine (PCy3) | < 8 min (at >3.7 mol%) | Data not specified, high equilibration rate |
| Triphenylphosphine (PPh3) | 24 h | 51% |
Stereochemical Implications in PCy3S-Mediated Reactions
While reactions directly mediated by this compound are not common, the stereochemical outcome of reactions where PCy3S is formed in situ provides significant insight. A key example is the desulfurization of trisulfides by tertiary phosphines, a reaction that proceeds through the formation of a phosphine sulfide. osti.gov The stereochemistry of the resulting disulfide product is highly dependent on the reaction conditions and the nature of the phosphine used.
The mechanism can proceed through two main pathways: attack at the central sulfur atom or attack at a terminal sulfur atom of the trisulfide.
Central Sulfur Attack: This pathway leads to the direct extrusion of the central sulfur, resulting in a disulfide product with retention of stereochemistry at both alpha-carbons.
Terminal Sulfur Attack: This pathway proceeds with an Sₙ2-type mechanism, leading to inversion of stereochemistry at the alpha-carbon of the attacked sulfur atom.
Research has demonstrated that the choice of phosphine and solvent polarity can selectively favor one pathway over the other, thus controlling the stereochemical outcome of the product. osti.gov For example, using a less nucleophilic phosphine like triphenylphosphine tends to favor central sulfur removal. In contrast, more reactive tris(dialkylamino)phosphines can be guided to favor either retention or inversion by altering solvent polarity. osti.gov This demonstrates that the process of P=S bond formation is mechanistically linked to the stereochemical integrity of the reacting substrate.
| Phosphine Reagent | Solvent | Predominant Sulfur Removal | Stereochemical Outcome |
|---|---|---|---|
| Triphenylphosphine (PPh3) | Various | Central | Retention |
| Tris(diethylamino)phosphine | Acetonitrile (polar) | Central | Retention |
| Tris(diethylamino)phosphine | Benzene (B151609) or Ether (nonpolar) | Terminal | Inversion |
Coordination Chemistry and Ligand Properties of Tricyclohexylphosphine Sulfide
Coordination Modes to Transition Metal Centers
Sulfur as a Donor Atom: Formation of Metal-Sulfur Bonds
Tricyclohexylphosphine (B42057) sulfide (B99878) functions as a monodentate ligand, coordinating to transition metal centers exclusively through a lone pair of electrons on the terminal sulfur atom. cdnsciencepub.com This bonding behavior is characteristic of phosphine (B1218219) chalcogenides (R₃P=E, where E = S, Se, Te), which act as soft donors and preferentially bind to soft Lewis acidic metal centers. The coordination results in the formation of a direct metal-sulfur (M-S) bond.
The structure of the free PCy₃S ligand has been determined by X-ray crystallography, revealing a tetrahedral geometry around the central phosphorus atom. nih.govnih.gov In a triclinic polymorph, the P=S bond length was determined to be approximately 1.966 Å. nih.gov Upon coordination to a metal center, this P=S bond is expected to lengthen as electron density from the sulfur atom is donated to the metal, thereby weakening the phosphorus-sulfur double bond character. This weakening is a key indicator of M-S bond formation and can be observed spectroscopically. While specific crystal structures of simple transition metal-PCy₃S adducts are not widely detailed in the surveyed literature, data from related phosphine sulfide complexes confirm the S-coordination mode.
Steric Influence of Tricyclohexyl Groups on Coordination Sphere
The most prominent feature of tricyclohexylphosphine sulfide as a ligand is its significant steric bulk. This steric hindrance is primarily dictated by the three large cyclohexyl (Cy) groups attached to the phosphorus atom. The steric properties of phosphine-type ligands are often quantified using the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. nih.govcam.ac.uk
The parent phosphine, tricyclohexylphosphine (PCy₃), is known for having one of the largest cone angles among common monodentate phosphines, with a value of 170°. spectrabase.comsemanticscholar.org In some complexes, this angle can be even larger; for instance, a cone angle of 177° was calculated for PCy₃ in a dithiocyanatomercury(II) complex. rsc.org The addition of a sulfur atom to the phosphorus center to form PCy₃S does not significantly alter the spatial arrangement of the bulky cyclohexyl groups. Therefore, PCy₃S is also considered a sterically demanding ligand, possessing a cone angle comparable to that of PCy₃.
This large steric profile has a profound impact on the coordination sphere of the metal center. It can:
Limit the number of PCy₃S ligands that can bind to a single metal atom, typically preventing the formation of highly crowded complexes.
Influence the coordination geometry, favoring less crowded arrangements.
Create a protective "umbrella" around the metal center, which can stabilize reactive species and influence the accessibility of substrates in catalytic applications.
Electronic Properties of PCy₃S as a Ligand
Basicity and Donor Character of the P=S Moiety
The P=S moiety in this compound is responsible for its ligand properties. The sulfur atom possesses lone pairs of electrons, allowing it to function as a Lewis base and donate electron density to a metal cation. cdnsciencepub.com However, compared to the parent phosphine, PCy₃, where the highly basic phosphorus lone pair is the donor site, the sulfur atom in PCy₃S is a significantly weaker donor.
Comparative Analysis with Tricyclohexylphosphine (PCy₃) and other Phosphine Chalcogenides as Ligands
A comparative analysis highlights the distinct properties of PCy₃S relative to its parent phosphine and other related chalcogenides (R₃PE, where E = O, Se).
PCy₃S vs. PCy₃ : The primary difference lies in their electronic properties. PCy₃ is a highly basic (pKₐ = 9.7) and strongly σ-donating ligand that coordinates through its phosphorus lone pair. spectrabase.com PCy₃S, in contrast, coordinates through a sulfur lone pair and is a much weaker σ-donor. Their steric properties, however, are very similar, with both being exceptionally bulky.
Comparison with other Phosphine Chalcogenides : The donor ability of phosphine chalcogenide ligands (R₃PE) generally follows the trend: R₃PSe > R₃PS > R₃PO. This trend is related to the polarizability and basicity of the chalcogen donor atom. The selenide (B1212193) (R₃PSe) is the softest and most polarizable chalcogen, making it the best donor in this series. The sulfide (R₃PS) is intermediate, while the oxide (R₃PO) is the hardest and weakest donor, often forming more electrostatic interactions. The P=S stretching frequency in the infrared spectrum provides a useful probe for the P-S bond order, which is influenced by the substituents on phosphorus and changes upon coordination. unam.mx
| Ligand | Abbreviation | Donor Atom | Tolman Cone Angle (θ) | Electronic Properties |
|---|---|---|---|---|
| Tricyclohexylphosphine | PCy₃ | Phosphorus | 170° spectrabase.comsemanticscholar.org | Strong σ-donor, high basicity (pKₐ = 9.7) spectrabase.com |
| This compound | PCy₃S | Sulfur | ~170° (inferred) | Weaker σ-donor than PCy₃ |
| Tricyclohexylphosphine Selenide | PCy₃Se | Selenium | ~170° (inferred) | Stronger σ-donor than PCy₃S, weaker than PCy₃ |
| Tricyclohexylphosphine Oxide | PCy₃O | Oxygen | ~170° (inferred) | Weakest σ-donor in the series |
Synthesis and Characterization of Metal-PCy₃S Complexes
The synthesis of transition metal complexes involving this compound typically proceeds via a direct reaction between a suitable metal precursor, such as a metal halide or acetate (B1210297), and the PCy₃S ligand. These reactions are generally carried out in an appropriate organic solvent under an inert atmosphere. A representative synthetic approach, analogous to that used for phosphine oxide complexes, involves reacting an anhydrous metal(II) halide with two equivalents of the PCy₃S ligand to yield a complex of the general formula [M(PCy₃S)₂X₂], where M is the metal and X is the halide. researchgate.net
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques:
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : ³¹P NMR is a powerful tool for studying phosphorus-containing compounds. huji.ac.il The free PCy₃S ligand exhibits a characteristic chemical shift in the ³¹P NMR spectrum. Upon coordination of the sulfur atom to a metal center, the electronic environment of the phosphorus nucleus is altered, leading to a change in its chemical shift, known as the coordination shift. This shift is typically downfield (to a higher ppm value) and provides direct evidence of complex formation. researchgate.net For comparison, the ³¹P NMR chemical shift of the parent PCy₃ is approximately 10.8 ppm. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the vibrational modes of the ligand and observe changes upon coordination. unam.mx Of particular interest is the P=S stretching vibration (νP=S). In free phosphine sulfides, this band appears in the range of 840-600 cm⁻¹. unam.mx For triphenylphosphine (B44618) sulfide, this vibration is observed at 637 cm⁻¹. unam.mx When the sulfur atom coordinates to a metal, the P=S bond is weakened, causing the νP=S band to shift to a lower frequency (a red shift). The magnitude of this shift can provide qualitative information about the strength of the metal-sulfur bond.
X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, coordination geometry, and packing arrangements in the solid state. nih.gov This technique allows for the direct measurement of the M-S bond length and the P=S bond length in the complex, offering conclusive proof of the coordination mode and its structural consequences.
| Spectroscopic Technique | Parameter | Free Ligand (PCy₃S) | Coordinated Ligand (in M-SCy₃P) | Reason for Change |
|---|---|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | Characteristic value | Downfield shift (to higher ppm) | Change in the electronic environment of the phosphorus atom upon S-coordination. |
| Infrared (IR) | P=S Stretch (νP=S) | ~600-650 cm⁻¹ (expected) | Shift to lower frequency (red shift) | Weakening of the P=S double bond due to electron donation from sulfur to the metal. |
Formation of Stable Transition Metal Complexes
This compound is classified as a soft ligand, predisposing it to form stable complexes with soft transition metal centers such as gold(I), palladium(II), and platinum(II). The coordination typically occurs through the sulfur atom, which acts as the primary donor site. The formation of these complexes can be achieved through several synthetic routes, most commonly by the direct reaction of the phosphine sulfide ligand with a suitable metal precursor, such as a metal halide or another complex with labile ligands.
Research into the coordination chemistry of phosphine sulfides has demonstrated their ability to form stable, well-defined metal complexes. For instance, gold(I) halide complexes with various phosphine sulfide ligands have been synthesized and characterized, showcasing the robustness of the gold-sulfur bond. nih.gov These complexes are generally prepared by reacting the phosphine sulfide with a gold(I) precursor. Similarly, cycloaurated complexes featuring triphenylphosphine sulfide have been prepared, indicating the versatility of phosphine sulfides in forming different types of coordination compounds. researchgate.net The bulky tricyclohexyl groups on PCy3S play a significant role in stabilizing the resulting metal complexes by providing steric shielding around the metal center, which can prevent decomposition pathways and influence the coordination number of the metal. wikipedia.org
The table below summarizes representative types of transition metal complexes formed with phosphine sulfide ligands, illustrating the general principles applicable to this compound.
| Metal Center | General Formula of Complex | Ligand Donor Atom | Reference Example |
| Gold(I) | L-Au-X (L = R3PS; X = Cl, Br, I) | Sulfur | tBu3PSAuCl |
| Gold(III) | [Au{κ²‐2‐C6H4P(S)Ph2}2]⁺ | Sulfur, Carbon | Cycloaurated Triphenylphosphine Sulfide Complex |
| Ruthenium(II) | [Ru(H)(PR3)('S4')]⁻ | Sulfur | Ruthenium Hydride with Sulfur-Rich Sphere |
Crystal Structures of Coordination Compounds with PCy3S
The crystal structure of this compound itself has been determined, revealing a triclinic polymorph. nih.gov The molecular structure is characterized by a tetrahedral phosphorus atom bonded to three cyclohexyl groups and one sulfur atom.
While specific crystal structures of transition metal complexes containing the PCy3S ligand are not widely reported, extensive crystallographic studies have been conducted on analogous phosphine sulfide complexes, providing significant insight into the expected structural features. A comprehensive study on gold(I) halide complexes with a series of tert-butyl/isopropyl-substituted phosphine sulfides (R3PSAuX) offers a clear model for the coordination geometry. nih.gov In these structures, the gold(I) center invariably adopts a linear or nearly linear two-coordinate geometry, with the phosphine sulfide coordinating through the sulfur atom and the halide occupying the other coordination site. The Au-S bond lengths are a key parameter in these structures, reflecting the strength of the interaction.
The following table presents representative crystallographic data for a gold(I) chloride complex with a bulky phosphine sulfide ligand, which serves as a structural model for a potential PCy3S complex.
| Parameter | Value | Description |
| Compound | (tBu3PS)AuCl | Model complex for PCy3S coordination |
| Coordination Geometry | Linear | Typical for two-coordinate Au(I) |
| Au-S Bond Length | ~2.26 Å | Indicates a strong gold-sulfur bond |
| Au-Cl Bond Length | ~2.25 Å | Covalent bond to the halide |
| S-Au-Cl Angle | ~178° | Confirms the near-linear geometry |
Ligand Design Principles for Enhanced Performance
The effectiveness of a ligand in catalysis and other applications is governed by its steric and electronic properties, which can be systematically tuned. umb.edusigmaaldrich.com For phosphine sulfide ligands like PCy3S, these principles are critical for designing high-performance metal complexes.
Steric Effects: The primary steric feature of PCy3S is its significant bulk, a consequence of the three cyclohexyl rings attached to the phosphorus atom. This steric hindrance is often quantified by the Tolman cone angle, which for the parent PCy3 is large (170°). wikipedia.org This bulk influences the coordination sphere of the metal, often limiting the number of ligands that can bind and creating a specific pocket around the active site. This can enhance selectivity in catalytic reactions by controlling the approach of substrates. manchester.ac.uk
Synergistic Effects for Enhanced Performance: The combination of steric bulk and electronic properties is crucial for catalyst performance. nih.gov Bulky, electron-rich phosphine ligands are known to promote high activity in various catalytic cycles, such as cross-coupling reactions, by facilitating key steps like oxidative addition. gessnergroup.com In the context of PCy3S, the strong σ-donation from the sulfur atom, coupled with the steric pressure from the cyclohexyl groups, can stabilize low-coordination-number, highly reactive intermediates, leading to enhanced catalytic turnover rates and stability. The design of new catalysts often involves a systematic variation of these steric and electronic parameters to optimize activity and selectivity for a specific chemical transformation. cardiff.ac.uksigmaaldrich.com
The principles for designing ligands with enhanced performance are summarized in the table below.
| Design Principle | Effect on Ligand Properties | Consequence for Metal Complex Performance |
| Increase Steric Bulk | Larger cone angle; creates a defined reaction pocket. | Enhances selectivity; stabilizes reactive intermediates. |
| Increase Electron Donation | Higher ligand basicity; stronger σ-donation to the metal. | Increases catalytic activity (e.g., in oxidative addition). |
| Modify Chalcogen Atom | Alters the softness and bond strength of the donor atom (S vs. Se). | Modulates the stability and reactivity of the M-E bond. |
| Introduce Chirality | Creates an asymmetric environment around the metal. | Enables enantioselective catalysis. |
Advanced Materials Science and Emerging Applications of Tricyclohexylphosphine Sulfide
Phosphine (B1218219) Sulfide-Based Materials for Organic Electronics
The unique electronic properties of the phosphine sulfide (B99878) group (P=S) have positioned it as a functional moiety in the design of advanced materials for organic electronics. The combination of a polar P=S bond and tunable organic substituents allows for the engineering of molecules with specific charge transport and energy level characteristics.
Organic n-Semiconductors Utilizing P=S Units
Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). They are broadly classified as p-type (hole-transporting) or n-type (electron-transporting). While p-type materials are common, the development of stable and efficient n-type organic semiconductors remains a challenge.
The phosphine sulfide (P=S) unit is inherently electron-withdrawing, which can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a molecule. This is a key strategy in the design of n-type materials, as a lower LUMO level facilitates the injection of electrons from the electrode and enhances their transport through the material. Theoretical calculations have supported the role of phosphine sulfides in promoting electron conduction. Studies on molecules terminated with a dibenzophosphole sulfide (DBPS) group, for instance, have shown that their LUMO level is close to the Fermi level of gold electrodes, indicating a mechanism for efficient electron transport.
Design of Receptors for Metal Ions (e.g., Transition and Heavy Metal Ions)
The lone pairs of electrons on the sulfur atom of the P=S group make tricyclohexylphosphine (B42057) sulfide and related derivatives effective ligands for a variety of metal ions. Their ability to coordinate with transition and heavy metals has led to their exploration as molecular receptors in sensors, extractants in separation processes, and ligands in catalysis.
The design of these receptors leverages several key features:
Soft Lewis Base Character: The sulfur atom is a "soft" Lewis base, leading to strong coordination with soft Lewis acidic metal ions such as palladium (Pd²⁺), platinum (Pt²⁺), silver (Ag⁺), gold (Au⁺), mercury (Hg²⁺), and cadmium (Cd²⁺).
Steric Tuning: The bulky cyclohexyl groups on tricyclohexylphosphine sulfide provide significant steric hindrance around the phosphorus and sulfur atoms. This steric bulk can be exploited to create selective binding pockets, allowing the receptor to discriminate between metal ions of different sizes and coordination geometries.
Structural Preorganization: The tripodal-like arrangement of the cyclohexyl groups can preorganize the molecule into a specific conformation that is complementary to a target metal ion, enhancing binding affinity and selectivity through the chelate effect.
Modular, stereoselective syntheses have been developed for P-chirogenic phosphine sulfide ligands. These P*,S-hybrid ligands have been successfully used in palladium-catalyzed reactions, where they form well-defined chelate complexes with the metal center. This demonstrates their robust ability to act as receptors and ligands for transition metals.
Surface Chemistry Applications as Probes for Solid Materials (e.g., Coal Surface Characterization)
The characterization of solid surfaces is critical in materials science and geology, particularly for understanding properties like hydrophobicity, reactivity, and surface composition. Techniques such as X-ray Photoelectron Spectroscopy (XPS) are powerful tools for this purpose. osti.gov In the context of coal processing, understanding the surface chemistry is essential for optimizing flotation, a process that relies on the hydrophobicity of coal particles. osti.gov
While the direct application of this compound as a specialized probe molecule for coal surface characterization is not extensively documented in mainstream literature, the principle of such an application would rely on its specific interactions with the coal surface. XPS is highly sensitive to the chemical environment of elements, and it is a standard method for identifying the various forms of sulfur (e.g., pyritic, organic sulfide, sulfoxide, sulfone, sulfate) on coal surfaces. researchgate.net A probe molecule like this compound could theoretically be used to study active sites on a coal surface. Its polar P=S group might interact with specific mineral or organic functional groups, and any resulting change in the binding energy of the P2p or S2p signals in XPS could provide information about the nature of these surface sites. However, specific research findings detailing this use remain a niche or speculative area.
Supramolecular Chemistry and Self-Assembly of PCy3S-Containing Structures
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.org The self-assembly of molecules into ordered, large-scale structures is a cornerstone of this field. This compound (PCy₃S) possesses distinct structural features that influence its self-assembly and its role in directing the formation of larger architectures.
The key drivers for the supramolecular behavior of PCy₃S and its derivatives are:
Bulky and Defined Shape: The three cyclohexyl groups give the molecule a well-defined, bulky, and somewhat rigid conical shape. researchgate.net In the solid state, these bulky groups must pack efficiently, which directs the formation of specific crystal lattices. Analysis of the crystal structure of this compound reveals how these steric demands are accommodated. nih.gov
Intermolecular Interactions: Although the P=S bond is polar, the molecule is dominated by the nonpolar cyclohexyl groups. In complexes formed with metals, such as cyclopalladated ferrocenylimine complexes containing a tricyclohexylphosphine ligand, various intermolecular hydrogen bonds have been observed that dictate the crystal packing and formation of the supramolecular architecture. nih.gov
Templating and Structure-Directing Roles: The steric bulk of the tricyclohexyl groups can be used to template the formation of porous materials. In the synthesis of a novel zeolite, ZMQ-1, an organic structure-directing agent (OSDA) containing a tricyclohexylphosphonium head group was used. nih.gov These bulky phosphonium (B103445) heads fill the large channels of the zeolite during its formation, effectively acting as a template that directs the assembly of the inorganic framework to create a unique meso-microporous channel system. nih.gov This demonstrates how the fundamental shape of the tricyclohexylphosphine core can be used in the bottom-up construction of complex, functional materials.
Potential in Gas Sorption and Separation Technologies
Porous materials capable of selectively adsorbing and separating gases are in high demand for industrial applications, energy storage, and environmental remediation. wuttkescience.com Metal-Organic Frameworks (MOFs), a class of crystalline porous materials built from metal nodes and organic linkers, are at the forefront of this research. rsc.org
While this compound itself is a discrete molecule and not inherently porous, its parent phosphine and the phosphine sulfide functional group are being incorporated into MOFs to create materials with tailored gas sorption properties. These materials are sometimes referred to as Phosphine Coordination Materials (PCMs). utexas.eduutexas.edu
The potential of PCy₃S-containing structures in this field stems from the following strategies:
Phosphine-Based MOFs: MOFs can be constructed using multitopic phosphine ligands that link metal centers. osti.govnih.gov These frameworks can exhibit permanent porosity and high surface areas.
Post-Synthetic Modification: A powerful strategy involves synthesizing a MOF with free or coordinated phosphine groups (R₃P) and then chemically modifying them after the framework has been assembled. The phosphine sites can be readily converted to phosphine sulfide sites (R₃P=S) by reaction with sulfur. utexas.edu This post-synthetic modification allows for the precise installation of the polar P=S functional group onto the internal surfaces of the pores.
This functionalization can significantly alter the gas sorption properties of the material by:
Tuning Surface Polarity: Introducing the polar P=S group increases the affinity of the framework for polar gas molecules (e.g., CO₂, SO₂) over nonpolar ones (e.g., N₂, CH₄), enhancing separation selectivity.
Creating Specific Binding Sites: The sulfur atom can act as a specific binding site for certain gases or contaminants, further improving the material's performance in targeted separation or capture applications.
Therefore, the integration of the this compound moiety into porous coordination polymers represents a promising avenue for developing advanced materials for gas sorption and separation. utexas.edu
Q & A
Q. What are the standard synthetic protocols for tricyclohexylphosphine sulfide, and how is purity validated?
Methodological Answer: Tricycloclohexylphosphine sulfide is synthesized by reacting tricyclohexylphosphine with elemental sulfur in an inert solvent like ethanol or 1,4-dioxane. The reaction is typically refluxed under nitrogen to prevent oxidation. Post-synthesis, purification is achieved via slow evaporation or cooling to grow single crystals. Purity is validated using H and C NMR to confirm structural integrity and elemental analysis to verify stoichiometry. Gas chromatography (GC) with >98% purity thresholds is used for bulk samples .
Q. How is the crystal structure of this compound characterized, and what are its key crystallographic parameters?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed to determine crystallographic parameters. This compound crystallizes in an orthorhombic system (space group Pnma) with unit cell dimensions Å, Å, Å. The PS bond orientation shows two distinct angles (15.8° apart) due to mirror-plane alignment. Polarization microscopy aids in identifying extinction directions for axis assignment in ESR studies .
Advanced Research Questions
Q. How do ESR hyperfine splitting patterns in this compound radical anions inform its electronic structure?
Methodological Answer: Single-crystal ESR analysis reveals axially symmetric -tensors and hyperfine couplings due to the C symmetry of the molecule. The hyperfine splitting arises from three trans-oriented H nuclei adjacent to phosphorus. For example, the radical anion exhibits a P coupling of 414 MHz parallel to the PS bond. Quantum chemical calculations (e.g., density functional theory) correlate experimental ESR parameters with electron distribution in the three-electron P–S bond .
Q. What experimental precautions are critical when studying thermal stability of this compound radicals?
Methodological Answer: Radicals like [this compound] are thermally labile. ESR spectra must be recorded at low temperatures (e.g., 77 K) to minimize signal loss. For example, irreversible decay occurs at 170 K for some derivatives. Temperature-controlled cryostats and rapid data acquisition protocols are essential. Parallel monitoring via differential scanning calorimetry (DSC) can link radical stability to phase transitions .
Q. How can contradictions in reported ESR parameters for trialkylphosphine sulfides be resolved?
Methodological Answer: Discrepancies often stem from crystal orientation or measurement conditions. To resolve these:
- Compare single-crystal vs. polycrystalline data to isolate anisotropy effects.
- Validate axis assignments using polarization microscopy (e.g., aligning the direction with the PS bond).
- Replicate experiments under identical conditions (solvent, temperature, radical generation method). Cross-referencing with quantum chemical computations (e.g., spin density maps) adds robustness .
Q. What role does solvent choice play in recrystallizing this compound for symmetry studies?
Methodological Answer: Solvents like ethanol or 1,4-dioxane influence crystal packing and symmetry. Ethanol promotes plate-like crystals with the -axis perpendicular to the plate face, critical for aligning radicals in ESR studies. Slow cooling (<1°C/min) ensures minimal defects. Solvent polarity also affects radical stability; non-polar solvents may reduce unwanted side reactions during crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
